molecular formula C12H19NO B13282815 2-methoxy-N-(3-methylbutan-2-yl)aniline

2-methoxy-N-(3-methylbutan-2-yl)aniline

Cat. No.: B13282815
M. Wt: 193.28 g/mol
InChI Key: TVQFAUZKQRGQQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(3-methylbutan-2-yl)aniline typically involves the hydroamination of olefins with nitroarenes. This method, reported by Baran and coworkers, provides an innovative approach to accessing sterically hindered secondary amines . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound involve large-scale hydroamination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(3-methylbutan-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield nitro compounds, while reduction reactions produce amines .

Scientific Research Applications

2-methoxy-N-(3-methylbutan-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(3-methylbutan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through the modulation of these targets, influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-(3-methylbutan-2-yl)aniline is unique due to its sterically hindered amine motif, which provides distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of drug candidates and other complex organic molecules .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-methoxy-N-(3-methylbutan-2-yl)aniline

InChI

InChI=1S/C12H19NO/c1-9(2)10(3)13-11-7-5-6-8-12(11)14-4/h5-10,13H,1-4H3

InChI Key

TVQFAUZKQRGQQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1=CC=CC=C1OC

Origin of Product

United States

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